molecular formula C7H11NO5 B14788671 Diethyl 2-nitrosomalonate

Diethyl 2-nitrosomalonate

Cat. No.: B14788671
M. Wt: 189.17 g/mol
InChI Key: KDPSEKPURPTVAM-UHFFFAOYSA-N
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Description

Diethyl 2-nitrosomalonate is an organic compound with the molecular formula C₇H₁₁NO₆ It is a derivative of malonic acid, where two ethyl groups are attached to the ester functionalities, and a nitroso group is attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-nitrosomalonate can be synthesized through the reaction of diethyl malonate with sodium nitrite in the presence of an acid catalyst. The reaction typically involves the following steps:

    Starting Materials: Diethyl malonate and sodium nitrite.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.

    Procedure: Diethyl malonate is dissolved in a suitable solvent, such as ethanol, and sodium nitrite is added to the solution. The acid catalyst is then introduced, and the reaction mixture is stirred at a controlled temperature until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient reaction conditions. The process typically includes:

    Raw Materials: Bulk quantities of diethyl malonate and sodium nitrite.

    Catalysts and Solvents: Use of industrial-grade acids and solvents to optimize the reaction yield.

    Reaction Control: Monitoring and controlling the reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-nitrosomalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and Raney nickel catalyst.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Diethyl 2-aminomalonate.

    Substitution: Products depend on the nucleophile used, such as diethyl 2-thiomalonate when using thiols.

    Oxidation: Oxidized derivatives of diethyl malonate.

Scientific Research Applications

Diethyl 2-nitrosomalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-nitrosomalonate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitroso group is a key functional group that can be transformed into various other functional groups, making the compound versatile in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: The parent compound, used widely in organic synthesis.

    Diethyl 2-aminomalonate: A reduction product of diethyl 2-nitrosomalonate.

    Diethyl 2-thiomalonate: A substitution product when reacting with thiols.

Uniqueness

This compound is unique due to the presence of the nitroso group, which imparts distinct reactivity compared to its parent compound, diethyl malonate. This unique functional group allows for a broader range of chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

diethyl 2-nitrosopropanedioate

InChI

InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h5H,3-4H2,1-2H3

InChI Key

KDPSEKPURPTVAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N=O

Origin of Product

United States

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